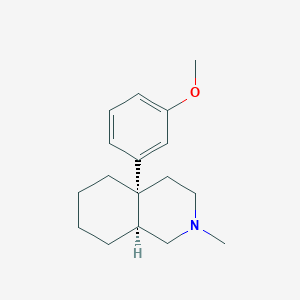
Val-Ala-Pro-Gly-Val-Gly
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Val-Ala-Pro-Gly-Val-Gly is a hexapeptide composed of the amino acids valine, alanine, proline, glycine, valine, and glycine. This peptide sequence is known for its presence in elastin, a key protein in connective tissues that provides elasticity and resilience. The sequence Val-Gly-Val-Ala-Pro-Gly is particularly significant as it is a repeating unit in elastin and plays a crucial role in its structural and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Val-Ala-Pro-Gly-Val-Gly can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The C-terminal amino acid (glycine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid (valine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, proline, alanine, valine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a host organism (e.g., bacteria or yeast), which then produces the peptide through its natural protein synthesis machinery .
Chemical Reactions Analysis
Types of Reactions
Val-Ala-Pro-Gly-Val-Gly can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the proline residue, leading to the formation of hydroxyproline.
Reduction: Reduction reactions can occur at the peptide bonds, although these are less common.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products
Oxidation: Hydroxyproline-containing peptides.
Reduction: Reduced peptides with altered peptide bonds.
Substitution: Peptide analogs with different amino acid sequences.
Scientific Research Applications
Val-Ala-Pro-Gly-Val-Gly has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and structure.
Industry: Utilized in the development of biomaterials and hydrogels for medical applications.
Mechanism of Action
Val-Ala-Pro-Gly-Val-Gly exerts its effects primarily through its interaction with elastin receptors. The peptide sequence is recognized by specific receptors on the surface of cells, leading to various cellular responses. For example, it can induce chemotaxis in fibroblasts and monocytes, promoting cell migration and tissue repair. The molecular targets include elastin receptors and pathways involved in cell adhesion and migration .
Comparison with Similar Compounds
Similar Compounds
Val-Gly-Val-Ala-Pro-Gly: Another elastin-derived peptide with similar chemotactic properties.
Ala-Gly-Val-Ala-Pro-Gly: A variant with alanine at the N-terminus.
Gly-Val-Ala-Pro-Gly-Val: A sequence with glycine at the N-terminus.
Uniqueness
Val-Ala-Pro-Gly-Val-Gly is unique due to its specific sequence and its role in elastin function. Its chemotactic properties and ability to interact with elastin receptors make it distinct from other peptides. Additionally, its presence in elastin and its contribution to the elasticity and resilience of connective tissues highlight its importance in biological systems .
Properties
CAS No. |
58272-50-7 |
|---|---|
Molecular Formula |
C22H38N6O7 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C22H38N6O7/c1-11(2)17(23)20(33)26-13(5)22(35)28-8-6-7-14(28)19(32)24-9-15(29)27-18(12(3)4)21(34)25-10-16(30)31/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,32)(H,25,34)(H,26,33)(H,27,29)(H,30,31)/t13-,14-,17-,18-/m0/s1 |
InChI Key |
HLPBVBAEIVCCLH-USJZOSNVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14620752.png)
![4-[(2-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14620769.png)
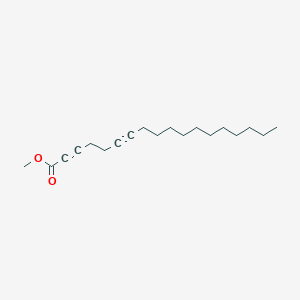
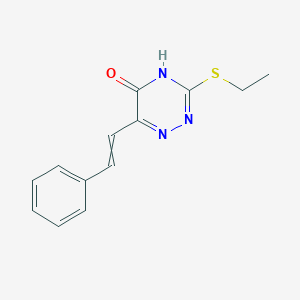
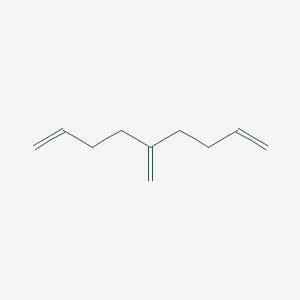

![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)
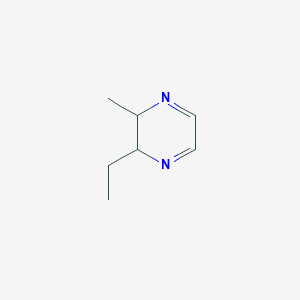
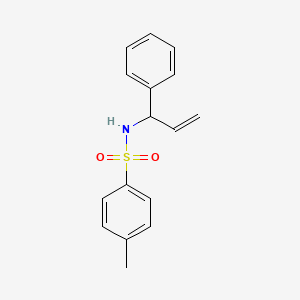
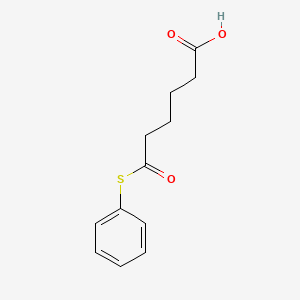


![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
